molecular formula C17H19ClN2O4 B1139518 but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene

but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene

Cat. No.: B1139518
M. Wt: 350.8 g/mol
InChI Key: DZFRKSLRKAKJIB-UHFFFAOYSA-N
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Description

UB 165 fumarate is a subtype-selective nicotinic agonist. It acts as a full agonist at the α3β2 isoform and a partial agonist at the α4β2 isoform of neuronal nicotinic acetylcholine receptors. This compound is primarily used in scientific research to study the role of these receptor subtypes in the release of dopamine and noradrenaline in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UB 165 fumarate involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of UB 165 fumarate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification. The final product is subjected to rigorous quality control to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

UB 165 fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various analogs with different functional groups .

Scientific Research Applications

UB 165 fumarate is widely used in scientific research due to its selective agonist properties. Some of its applications include:

Mechanism of Action

UB 165 fumarate exerts its effects by binding to neuronal nicotinic acetylcholine receptors. As a full agonist at the α3β2 isoform and a partial agonist at the α4β2 isoform, it modulates the release of neurotransmitters like dopamine and noradrenaline. The binding of UB 165 fumarate to these receptors leads to the opening of ion channels, resulting in an influx of calcium ions and subsequent neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UB 165 fumarate is unique due to its selective agonist properties, particularly its full agonism at the α3β2 isoform and partial agonism at the α4β2 isoform. This selectivity makes it a valuable tool for studying the specific roles of these receptor subtypes in neurotransmitter release and for developing new therapeutic agents targeting these receptors .

Properties

IUPAC Name

but-2-enedioic acid;2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2.C4H4O4/c14-13-7-4-9(8-15-13)11-3-1-2-10-5-6-12(11)16-10;5-3(6)1-2-4(7)8/h3-4,7-8,10,12,16H,1-2,5-6H2;1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFRKSLRKAKJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(N2)C(=C1)C3=CN=C(C=C3)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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